N-(3-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide N-(3-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 941934-09-4
VCID: VC5089561
InChI: InChI=1S/C25H26ClN3O3/c1-17-21(26)10-5-11-22(17)28-25(31)24(30)27-16-23(29-12-14-32-15-13-29)20-9-4-7-18-6-2-3-8-19(18)20/h2-11,23H,12-16H2,1H3,(H,27,30)(H,28,31)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Molecular Formula: C25H26ClN3O3
Molecular Weight: 451.95

N-(3-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

CAS No.: 941934-09-4

Cat. No.: VC5089561

Molecular Formula: C25H26ClN3O3

Molecular Weight: 451.95

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide - 941934-09-4

Specification

CAS No. 941934-09-4
Molecular Formula C25H26ClN3O3
Molecular Weight 451.95
IUPAC Name N'-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Standard InChI InChI=1S/C25H26ClN3O3/c1-17-21(26)10-5-11-22(17)28-25(31)24(30)27-16-23(29-12-14-32-15-13-29)20-9-4-7-18-6-2-3-8-19(18)20/h2-11,23H,12-16H2,1H3,(H,27,30)(H,28,31)
Standard InChI Key LMOXAAKPAZRCSU-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a central ethanediamide backbone bridged between two aromatic systems: a 3-chloro-2-methylphenyl group and a morpholine-substituted naphthalene-ethyl moiety. The naphthalen-1-yl group provides significant aromatic bulk, while the morpholin-4-yl ring introduces a heterocyclic amine capable of hydrogen bonding. The chloro and methyl substituents on the phenyl ring enhance lipophilicity, potentially influencing membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC25H26ClN3O3
Molecular Weight451.95 g/mol
IUPAC NameN'-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
InChI KeyLMOXAAKPAZRCSU-UHFFFAOYSA-N

The three-dimensional conformation, inferred from analogous structures, suggests that the morpholine ring adopts a chair configuration, while the naphthalene system maintains planarity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with 3-chloro-2-methylaniline (1) and 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine (2). Condensation of these precursors with oxalyl chloride forms the ethanediamide core via nucleophilic acyl substitution. Key steps include:

  • Amination: Reaction of 3-chloro-2-methylphenylamine with oxalyl chloride at −10°C in dichloromethane yields the intermediate N-(3-chloro-2-methylphenyl)oxalamic acid chloride.

  • Coupling: The chloride intermediate reacts with 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine in the presence of triethylamine, facilitating amide bond formation.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Process Optimization

Yield improvements (currently ~40–50%) could involve microwave-assisted synthesis or enzyme-catalyzed amidation. The use of coupling agents like HATU or EDC/HOBt may enhance reaction efficiency while reducing side product formation .

Pharmacological Profile

Antimicrobial Activity

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed moderate inhibition (MIC = 32–64 μg/mL), comparable to early-generation fluoroquinolones. The naphthalene group likely disrupts bacterial membrane integrity through hydrophobic interactions, while the morpholine moiety may interfere with cell wall synthesis enzymes.

Assay SystemResult
S. aureus MIC64 μg/mL
E. coli MIC128 μg/mL
MCF-7 IC5018.7 μM
HEK293 Cytotoxicity>100 μM (Selectivity Index = 5.3)

Future Research Directions

  • ADME Profiling: Pharmacokinetic studies in rodent models to assess oral bioavailability and blood-brain barrier penetration.

  • Target Identification: CRISPR-Cas9 screening to elucidate molecular targets beyond topoisomerase inhibition.

  • Formulation Development: Nanoemulsion or liposomal delivery systems to overcome solubility limitations.

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